N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that combines the structural features of thiazole and imidazo[1,2-b]pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Construction of the Imidazo[1,2-b]pyridazine Core: This step often involves the condensation of a suitable pyridazine derivative with an imidazole precursor.
Coupling Reaction: The final step involves coupling the thiazole derivative with the imidazo[1,2-b]pyridazine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and imidazo[1,2-b]pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities and exhibit comparable biological activities.
Imidazo[1,2-b]pyridazine Derivatives: Compounds such as imidazo[1,2-b]pyridazine-3-carboxamide are structurally related and have been studied for similar applications.
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of thiazole and imidazo[1,2-b]pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-7-6-13-11(18-7)14-10(17)8-2-3-9-12-4-5-16(9)15-8/h2-6H,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKACUWMWLMVHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.